3-((Propylsulfonyl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Propylsulfonyl)methyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a propylsulfonyl group attached to the piperidine ring via a methyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Propylsulfonyl)methyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-component reactions that are efficient and cost-effective. For example, the use of ionic liquids as catalysts in multi-component reactions has been reported to yield high amounts of piperidine derivatives under mild and green conditions .
Chemical Reactions Analysis
Types of Reactions
3-((Propylsulfonyl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-((Propylsulfonyl)methyl)piperidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine core, which is a common motif in many pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-((Propylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival. The sulfonyl group can also enhance the compound’s ability to interact with biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperine: An alkaloid found in black pepper with a piperidine core
Uniqueness
3-((Propylsulfonyl)methyl)piperidine is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
3-(propylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C9H19NO2S/c1-2-6-13(11,12)8-9-4-3-5-10-7-9/h9-10H,2-8H2,1H3 |
InChI Key |
IQOUQFXUADMWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)CC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.